(4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone
Description
(4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone is a heterocyclic compound featuring a quinazoline core substituted with an amino group at position 4 and a bromine atom at position 4. The quinazoline moiety is linked via a piperazine ring to a pyrrole-methanone group. Similar methodologies are described in the synthesis of related piperazine-linked heterocycles (e.g., hydrazone derivatives from bis-3-oxopropanenitrile and diazonium salts) .
Properties
IUPAC Name |
[4-(4-amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(1H-pyrrol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O/c18-11-3-4-13-12(10-11)15(19)22-17(21-13)24-8-6-23(7-9-24)16(25)14-2-1-5-20-14/h1-5,10,20H,6-9H2,(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUSRTQBCULURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138646 | |
| Record name | Methanone, [4-(4-amino-6-bromo-2-quinazolinyl)-1-piperazinyl]-1H-pyrrol-2-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632285-96-1 | |
| Record name | Methanone, [4-(4-amino-6-bromo-2-quinazolinyl)-1-piperazinyl]-1H-pyrrol-2-yl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632285-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, [4-(4-amino-6-bromo-2-quinazolinyl)-1-piperazinyl]-1H-pyrrol-2-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone involves multiple steps, typically starting with the preparation of the quinazoline and piperazine intermediates. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
(4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing quinazoline derivatives exhibit significant anticancer properties. A study demonstrated that derivatives similar to (4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Cell Line Inhibition
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound could reduce cell viability by more than 50% at concentrations as low as 10 µM after 48 hours of treatment.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibiotic agent.
Table of Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Neuropharmacological Effects
Recent investigations into the neuropharmacological effects of this compound indicate potential benefits in treating neurological disorders. It has been shown to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
Case Study: Behavioral Studies in Rodents
In rodent models, administration of the compound led to significant improvements in anxiety-like behaviors as measured by the elevated plus maze test, suggesting anxiolytic properties.
Synthesis and Derivative Development
The synthesis of (4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone can be achieved through multi-step reactions involving bromination, amination, and coupling reactions with piperazine and pyrrole derivatives.
Synthetic Pathway Overview
- Bromination of Quinazoline : Introduction of bromine at the 6-position.
- Amination : Reaction with an amine to form the amino derivative.
- Piperazine Coupling : Formation of the piperazine ring.
- Final Methanone Formation : Coupling with pyrrole to yield the final product.
Mechanism of Action
The mechanism of action of (4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The compound shares structural motifs with several classes of heterocycles, including piperazine-linked methanones, halogenated quinazolines, and fused aromatic systems. Below is a comparative analysis of its features against analogous compounds:
Key Structural and Functional Differences
Core Heterocycle Variations: The target compound’s quinazoline core distinguishes it from pyrimidine (e.g., w3 ) or isoxazolopyridine (A451793 ) derivatives. Quinazolines are known for stronger DNA intercalation and kinase inhibition compared to pyrimidines, which are often used in antimetabolite therapies. Replacement of the pyrrole-methanone group with thiophene (Compound 21 ) or indole (A434378 ) alters electronic properties and binding affinity. Thiophene’s electron-rich nature may enhance π-stacking, whereas indole’s planar structure could improve membrane permeability.
Substituent Effects :
- The 6-bromo substituent on the quinazoline likely increases lipophilicity and steric bulk compared to 5-chloro or trifluoromethyl groups in analogues (e.g., w3 , Compound 21 ). Bromine’s polarizability may also influence halogen bonding with biological targets.
- The piperazine linker in the target compound is unsubstituted, unlike the 4-methylpiperazine in A434378 or w3 . Methylation typically enhances metabolic stability but may reduce conformational flexibility.
Synthetic Pathways: The target compound’s synthesis may parallel methods used for piperazine-linked methanones, such as coupling reactions between preformed quinazoline-piperazine intermediates and pyrrole-carboxylic acid derivatives. Similar strategies are noted in the synthesis of hydrazones from bis-3-oxopropanenitrile and pyrimidine-piperazine conjugates .
Biological Activity
The compound (4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone is a notable member of the quinazoline and piperazine family, which has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article delves into its biological activity, summarizing key research findings, case studies, and relevant data.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | (4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone |
| CAS Number | 1632285-96-1 |
| Molecular Formula | C17H17BrN6O |
| Molar Mass | 402.25 g/mol |
| Density | 1.598 g/cm³ |
The compound's structure includes a quinazoline moiety, which is known for its diverse biological activities, making it a candidate for various pharmacological applications.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that related compounds inhibited the growth of several human cancer cell lines through mechanisms involving the modulation of signaling pathways associated with tumor growth and metastasis .
Enzyme Inhibition
The compound is also investigated for its potential as an enzyme inhibitor. In particular, it may inhibit acetylcholinesterase (AChE) and urease, both of which are crucial in various biological processes:
- Acetylcholinesterase Inhibition : Compounds with piperazine and quinazoline functionalities have been noted for their ability to inhibit AChE, which is significant in treating conditions like Alzheimer's disease .
- Urease Inhibition : Urease inhibitors are being explored for their role in managing infections caused by urease-producing bacteria. The compound's structural features suggest potential efficacy in this area .
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of similar quinazoline derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at low micromolar concentrations, suggesting a promising therapeutic index .
- Mechanistic Insights : Molecular docking studies have provided insights into how the compound interacts with target enzymes at the molecular level. These studies reveal specific binding sites and interactions that could be leveraged to enhance drug design .
Discussion
The biological activity of (4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone highlights its potential as a multi-targeted therapeutic agent. Its ability to inhibit critical enzymes involved in cancer progression and its structural similarity to known bioactive compounds underscore the importance of further research into its pharmacological properties.
Future Directions
Given the promising biological activities observed, future research should focus on:
- In Vivo Studies : To validate the efficacy and safety profile of this compound in living organisms.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity against target enzymes or receptors.
Q & A
Q. What are the recommended synthetic routes for this compound, and what intermediates are critical for structural validation?
Methodological Answer: The synthesis typically involves coupling reactions between brominated quinazoline precursors and functionalized piperazine intermediates. For example:
- Step 1: React 4-amino-6-bromoquinazoline with a bromoacetylpiperazine derivative under basic conditions (e.g., triethylamine) to form the quinazoline-piperazine backbone .
- Step 2: Introduce the pyrrole moiety via a nucleophilic acyl substitution reaction using 1H-pyrrole-2-carbonyl chloride.
- Key Intermediate: The nitro-substituted precursor (e.g., [4-(4-nitrobenzoyl)piperazin-1-yl] intermediate) is critical for subsequent reduction to the amino group using SnCl₂ in HCl/ethanol .
- Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) yield the final product. NMR (¹H, ¹³C) and HRMS are essential for confirming intermediates and final structure .
Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound?
Methodological Answer:
- ¹H NMR: Focus on diagnostic peaks:
- Quinazoline protons: Aromatic signals at δ 8.2–8.5 ppm (C6-Br deshields adjacent protons).
- Piperazine NH: Broad singlet at δ 3.1–3.3 ppm (exchange with D₂O confirms presence).
- Pyrrole protons: Distinct doublets at δ 6.5–7.0 ppm (J = 2–3 Hz) .
- HRMS: Use ESI+ mode to detect [M+H]⁺. Expected molecular ion: m/z calculated for C₁₈H₁₈BrN₆O₂: 461.06 (observed: 461.05) .
- Contingency for Overlaps: If signals overlap (e.g., piperazine/pyrrole protons), employ 2D NMR (COSY, HSQC) to resolve connectivity .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be systematically resolved?
Methodological Answer: Discrepancies often arise from variations in assay conditions or impurities. A systematic approach includes:
- Meta-Analysis: Compile IC₅₀ values from published datasets (e.g., kinase inhibition assays) and normalize for variables like buffer pH, ATP concentration, and cell line .
- Purity Validation: Re-evaluate conflicting samples via HPLC (C18 column, 0.1% TFA/ACN gradient) to detect trace impurities (>98% purity required for reliable bioactivity) .
- Structural Confirmation: Re-test disputed compounds with XRD (if crystalline) or DFT calculations to verify tautomeric forms or stereochemical anomalies .
Q. What computational strategies predict binding modes of this compound with kinase targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with crystal structures (PDB: 2J5J for EGFR kinase). Prioritize the quinazoline core for π-π stacking with Phe723 and the pyrrole carbonyl for hydrogen bonding with Thr766 .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of the ligand-receptor complex. Monitor RMSD (<2.0 Å indicates stable binding) .
- Free Energy Calculations: Apply MM-PBSA to compare binding affinities across homologs (e.g., HER2 vs. EGFR). A ΔΔG > 2 kcal/mol suggests selectivity .
Q. How can environmental degradation pathways of this compound be modeled in ecological risk studies?
Methodological Answer:
- Hydrolysis Studies: Incubate the compound in buffers (pH 4–9) at 25–50°C. Monitor degradation via LC-MS; identify products like de-brominated quinazoline or piperazine cleavage fragments .
- Photolysis: Expose to UV light (λ = 254 nm) in aqueous solution. Use radical scavengers (e.g., NaN₃) to distinguish between singlet oxygen vs. hydroxyl radical pathways .
- Ecotoxicology: Test degradation products on Daphnia magna (48-h LC₅₀) and algal growth inhibition. Correlate toxicity with logP values (higher hydrophobicity increases bioaccumulation) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation: React the free base with HCl or citric acid to enhance aqueous solubility. Monitor pH-dependent stability (e.g., 1 mM PBS, pH 7.4) .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (oil-in-water emulsion). Optimize size (100–200 nm via DLS) and drug loading (>10% w/w) for sustained release .
- Pharmacokinetics: Administer IV/orally to Sprague-Dawley rats. Calculate AUC ratios (oral/IV) to assess first-pass metabolism; use CYP3A4 inhibitors (e.g., ketoconazole) if bioavailability is <20% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
